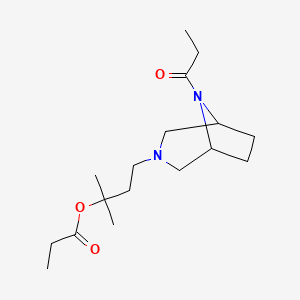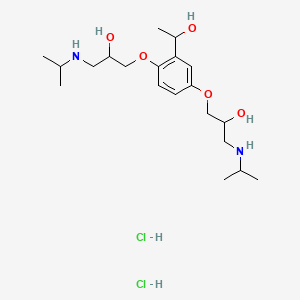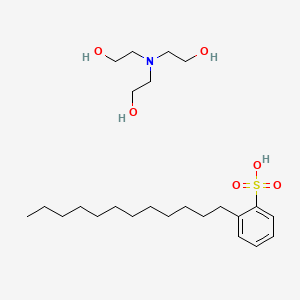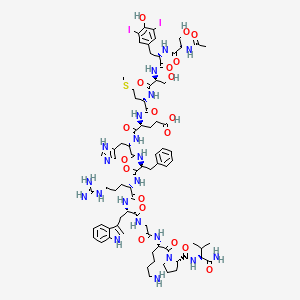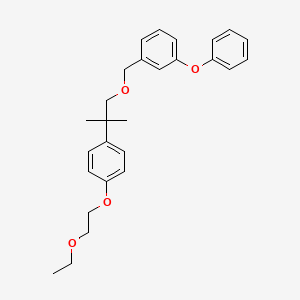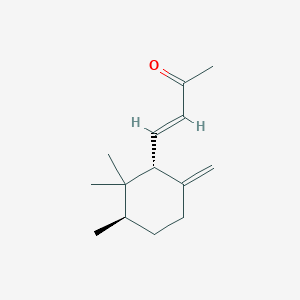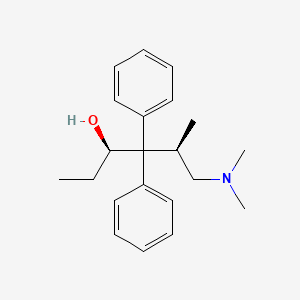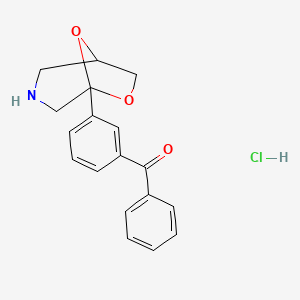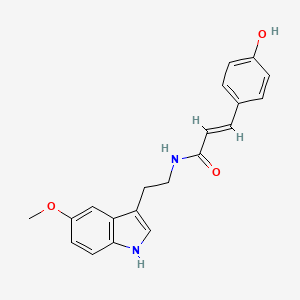
Coumaroyl methoxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumaroyl methoxytryptamine is a compound that belongs to the class of coumarins, which are secondary metabolites made up of benzene and α-pyrone rings fused together . This compound is characterized by the presence of a methoxy group attached to the tryptamine moiety, which is linked to the coumaroyl group. Coumarins are known for their diverse biological and therapeutic properties, including their role as natural fluorophores .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumaroyl methoxytryptamine typically involves the coupling of a coumaroyl chloride with a methoxytryptamine derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Coumaroyl methoxytryptamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of coumarin-quinones, while reduction can yield dihydrocoumarins .
Scientific Research Applications
Coumaroyl methoxytryptamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the study of enzyme inhibition and as a tool for investigating metabolic pathways.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of coumaroyl methoxytryptamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, which are involved in the metabolism of neurotransmitters . The compound’s ability to interact with these enzymes can lead to changes in neurotransmitter levels and modulation of various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the methoxytryptamine moiety.
Methoxytryptamine: A compound with similar tryptamine structure but without the coumaroyl group.
Coumaroyl derivatives: Other derivatives with different substituents on the coumaroyl group.
Uniqueness
Coumaroyl methoxytryptamine is unique due to its combined structural features of both coumarin and methoxytryptamine, which confer distinct biological and chemical properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.
Properties
CAS No. |
366452-03-1 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-7-8-19-18(12-17)15(13-22-19)10-11-21-20(24)9-4-14-2-5-16(23)6-3-14/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-4+ |
InChI Key |
DAYQHEUNAQSDHV-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


